2,2-Dimethylsuccinic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates - Succinic Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

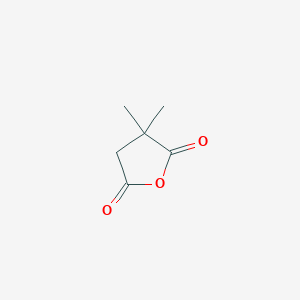

IUPAC Name |

3,3-dimethyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-6(2)3-4(7)9-5(6)8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJPFLIEHGFXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169620 | |

| Record name | 2,2-Dimethylsuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17347-61-4 | |

| Record name | 2,2-Dimethylsuccinic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17347-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylsuccinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017347614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylsuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-3,3-dimethylfuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLSUCCINIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL903A7H7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2-Dimethylsuccinic anhydride CAS number 17347-61-4

CAS Number: 17347-61-4 Synonyms: 3,3-Dimethyldihydrofuran-2,5-dione, Dihydro-3,3-dimethyl-2,5-furandione[1]

This technical guide provides a comprehensive overview of 2,2-Dimethylsuccinic anhydride, a versatile chemical intermediate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, reactivity, and applications, with a focus on its role in pharmaceuticals.

Chemical and Physical Properties

This compound is a white, low-melting solid at room temperature.[2][3] It is sensitive to moisture, which can cause hydrolysis back to the corresponding dicarboxylic acid.[4][5] The gem-dimethyl group introduces significant steric hindrance, influencing its reactivity and the properties of its derivatives.[6]

General and Physical Data

The fundamental identifiers and physical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O₃ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| Appearance | White low melting solid / solid | [2][3] |

| Melting Point | 29-31 °C | [2][6] |

| Boiling Point | 219-220 °C | [2][6] |

| Density | 1.135 g/mL at 25 °C | [2][7] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound.

| Spectrum | Solvent | Chemical Shifts (δ) / Peaks | Reference(s) |

| ¹H NMR | CDCl₃ | 2.85 (s, 2H), 1.35 (s, 6H) | [6][8] |

| ¹³C NMR | CDCl₃ | 175.0, 45.0, 38.0, 24.0 | [6] |

Synthesis and Reactivity

This compound is a key intermediate for preparing a variety of derivatives, primarily esters and amides.[6] Its reactivity is centered on the electrophilic nature of the carbonyl carbons, which are susceptible to attack by nucleophiles.

Synthesis of this compound

The most common method for synthesizing the anhydride is the dehydration of its parent diacid, 2,2-Dimethylsuccinic acid, using a dehydrating agent like acetic anhydride.[4][6]

Caption: Workflow for the synthesis of this compound.

-

Materials: 2,2-Dimethylsuccinic acid, Acetic anhydride, round-bottom flask, reflux condenser, heating mantle, vacuum distillation apparatus.

-

Procedure:

-

Combine 50 g of 2,2-dimethylsuccinic acid and 70 ml of acetic anhydride in a round-bottom flask.[6]

-

Heat the mixture to 140°C for 3 hours under reflux.[6]

-

After the reaction is complete, allow the mixture to cool.

-

Remove the excess acetic acid and acetic anhydride under reduced pressure.[6]

-

Purify the resulting residue via vacuum distillation to yield pure this compound.[6]

-

-

Expected Yield: Approximately 37 g.[6]

Reactivity with Nucleophiles

The primary utility of this compound in synthesis is its reaction with nucleophiles such as alcohols and amines. This reaction opens the anhydride ring to form a mono-acylated product containing a free carboxylic acid, which can then be used in subsequent reactions. This makes it an excellent linker for conjugating molecules.[9][10]

Caption: General reaction of this compound with a nucleophile.

-

Materials: this compound, primary or secondary amine, anhydrous solvent (e.g., THF, DCM), round-bottom flask, magnetic stirrer.

-

Procedure:

-

Dissolve 1 equivalent of this compound in an appropriate anhydrous solvent in a round-bottom flask.[6]

-

Add a slight excess (approximately 2.2 equivalents) of the desired amine to the solution.[6]

-

Stir the reaction mixture at room temperature for 12-24 hours.[6]

-

Monitor the reaction's progress using thin-layer chromatography (TLC).[6]

-

Upon completion, perform an aqueous workup, washing the reaction mixture with water and brine.[6]

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

If necessary, purify the product by recrystallization or column chromatography.[6]

-

Applications in Drug Development

The unique structural properties of the 2,2-dimethylsuccinyl moiety make it a valuable component in pharmaceutical development.[6] It can act as a linker or spacer in antibody-drug conjugates (ADCs) or be incorporated into a molecule to modify its physicochemical properties, such as solubility and stability.[6][11]

Role in HIV Maturation Inhibitors

A prominent application of this compound is in the synthesis of Bevirimat (also known as PA-457), an HIV maturation inhibitor, and its analogues.[6] In this context, the anhydride is used to introduce the 2,2-dimethylsuccinyl group onto a hydroxyl function of a core scaffold, such as betulinic acid.[6] This modification is critical for the drug's antiviral activity.

Caption: Role of the anhydride in the synthesis of Bevirimat analogues.

Use as a Chemical Linker

Cyclic anhydrides like this compound can serve as non-cleavable linkers in the development of antibody-drug conjugates (ADCs).[9][10] The anhydride reacts with amine or hydroxyl groups on a targeting molecule (like an antibody) to form a stable amide or ester bond, tethering a payload or modifying the protein's surface.[10]

Safety and Handling

This compound is classified as an irritant.[1] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]

Safety and Handling Data

| Category | Information | Reference(s) |

| GHS Pictogram | Exclamation mark (GHS07) | |

| Signal Word | Warning | [2][7] |

| Hazard Statements | H315, H319, H335 | [7] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [7] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, dust mask type N95 (US) | [7] |

| Storage Conditions | Store in a cool, dry place. Keep container tightly closed. Moisture sensitive. | [3][5] |

| Incompatible Materials | Acids, Bases, Strong oxidizing agents. Avoid exposure to moist air or water. | [5] |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) | [5] |

References

- 1. This compound | C6H8O3 | CID 87067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CAS No. 17347-61-4 - iChemical [ichemical.com]

- 3. labproinc.com [labproinc.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound 98 17347-61-4 [sigmaaldrich.com]

- 8. spectrabase.com [spectrabase.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. broadview-tech.com [broadview-tech.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2,2-Dimethylsuccinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties, synthesis, and reactivity of 2,2-Dimethylsuccinic anhydride. The information is curated for professionals in research and development who utilize this compound as a versatile building block in organic synthesis.

Core Physicochemical Properties

This compound is a cyclic dicarboxylic anhydride. Its key physical and chemical identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Citations |

| IUPAC Name | 3,3-dimethyloxolane-2,5-dione | [1][2] |

| CAS Number | 17347-61-4 | [1][3][4][5][6] |

| Molecular Formula | C₆H₈O₃ | [1][2][3][4][5][6] |

| Molecular Weight | 128.13 g/mol | [1][3][4][5][6][7] |

| Canonical SMILES | CC1(CC(=O)OC1=O)C | [1][2][4] |

| InChI Key | ACJPFLIEHGFXGP-UHFFFAOYSA-N | [1][2][4][8] |

Table 2: Quantitative Physical and Chemical Data

| Property | Value | Citations |

| Appearance | White, low melting solid | [2][3] |

| Melting Point | 29-31 °C (lit.) | [3][4][7][9][10] |

| Boiling Point | 219-220 °C (lit.) | [3][4][7][9][10] |

| Density | 1.135 g/mL at 25 °C (lit.) | [3][4][10] |

| Flash Point | 108 °C (closed cup) | [3][4] |

| Solubility | Soluble in methanol, acetone, and ether. Less soluble in water. | [7][11][12] |

| Purity | Typically ≥97.5% or 98% | [2][4][5][9] |

Table 3: Spectral Data References

| Spectrum Type | Solvent | Key Data Points | Citations |

| ¹H NMR | CDCl₃ | δ 2.85 (s, 2H), 1.35 (s, 6H) | [9] |

| ¹³C NMR | CDCl₃ | δ 175.0, 45.0, 38.0, 24.0 | [9] |

| Infrared (IR) | Neat / ATR | Conforms to structure | [1][2] |

| Mass Spec (GC-MS) | - | Data available | [1] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the dehydration of its corresponding dicarboxylic acid.

This method involves the removal of a water molecule from 2,2-dimethylsuccinic acid using a dehydrating agent, typically acetic anhydride.[7][9]

Experimental Protocol:

-

Materials:

-

2,2-Dimethylsuccinic acid (50 g)

-

Acetic anhydride (70 ml)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Vacuum distillation apparatus

-

-

Procedure:

-

Combine 50 g of 2,2-dimethylsuccinic acid and 70 ml of acetic anhydride in a round-bottom flask.[9]

-

Fit the flask with a reflux condenser and heat the mixture to 140°C using a heating mantle.[9]

-

Maintain the reaction under reflux for 3 hours.[9]

-

After the reaction is complete, allow the mixture to cool.

-

Remove the excess acetic acid and acetic anhydride under reduced pressure.[9]

-

Purify the resulting residue via vacuum distillation to yield pure this compound.[9]

-

-

Quantitative Data:

Caption: Dehydration of 2,2-dimethylsuccinic acid to its anhydride.

Chemical Reactivity and Experimental Protocols

As a cyclic anhydride, this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. It is sensitive to moisture and can hydrolyze back to its dicarboxylic acid form.[7][13]

In the presence of water, the anhydride ring opens to form 2,2-dimethylsuccinic acid.[14][15]

Reaction with an alcohol results in a ring-opening to form a monoester of 2,2-dimethylsuccinic acid.[7][14] Controlling the stoichiometry is crucial to favor the formation of the hemiester over the diester. Using a 1:1 molar ratio of anhydride to alcohol is recommended.[7]

The reaction with primary or secondary amines yields amide derivatives. This is a general method for preparing diamides.[9]

General Protocol for Diamide Synthesis:

-

Materials:

-

This compound (1 equivalent)

-

Desired primary or secondary amine (2.2 equivalents)

-

Anhydrous solvent (e.g., THF, DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve 1 equivalent of this compound in an appropriate anhydrous solvent in a round-bottom flask.[9]

-

Add a slight excess (2.2 equivalents) of the desired amine to the solution.[9]

-

Stir the reaction mixture at room temperature for 12-24 hours.[9]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[9]

-

Upon completion, perform an aqueous workup by washing the mixture with water and brine.[9]

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude diamide.[9]

-

If necessary, purify the product by recrystallization or column chromatography.[9]

-

Caption: Common nucleophilic ring-opening reactions.

Experimental Workflow Overview

The following diagram illustrates a typical laboratory workflow for the synthesis and subsequent purification of products derived from this compound.

Caption: Standard laboratory workflow for synthesis and purification.

Safety and Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3][4]

-

Precautions: Avoid breathing dust/fumes. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[3][13]

-

Stability: The compound is moisture-sensitive. Store in a dry, cool, and well-ventilated place with the container tightly closed.[12][13]

-

Incompatible Materials: Strong oxidizing agents, acids, and bases.[13]

References

- 1. This compound | C6H8O3 | CID 87067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, CAS No. 17347-61-4 - iChemical [ichemical.com]

- 4. 2,2-ジメチルコハク酸無水物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | 17347-61-4 [chemicalbook.com]

- 11. labsolu.ca [labsolu.ca]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

Synthesis of 2,2-Dimethylsuccinic anhydride from 2,2-dimethylsuccinic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,2-dimethylsuccinic anhydride from 2,2-dimethylsuccinic acid, a critical transformation for the creation of various derivatives used in specialty polymers, liquid crystals, and pharmaceuticals, including HIV maturation inhibitors.[1] This document provides a comprehensive overview of the experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Chemical Transformation and Properties

The synthesis of this compound from 2,2-dimethylsuccinic acid is a dehydration reaction, typically facilitated by a dehydrating agent such as acetic anhydride.[1][2] The gem-dimethyl group on the succinic acid backbone imparts unique steric properties to its derivatives, making them valuable precursors in organic synthesis.[1]

A summary of the key physical and chemical properties of the reactant and product is provided below for easy reference.

| Property | 2,2-Dimethylsuccinic Acid | This compound |

| Molecular Formula | C₆H₁₀O₄ | C₆H₈O₃ |

| Molecular Weight | 146.14 g/mol | 128.13 g/mol [2][3] |

| Appearance | White crystalline powder[4] | Colorless to pale yellow liquid or solid[2] |

| Melting Point | 138-142 °C[4] | 29-31 °C[1][2][5] |

| Boiling Point | 296 °C (estimated)[4] | 219-220 °C[1][2][5] |

| Solubility | 70 mg/mL in water at 14 °C[2][4] | Soluble in organic solvents like acetone and ether; less soluble in water.[2] |

| Reactivity | A stable dicarboxylic acid.[2] | Reactive and susceptible to hydrolysis back to the dicarboxylic acid, especially in the presence of moisture.[2] |

Experimental Protocol

The following protocol for the synthesis of this compound is based on established laboratory procedures.[1]

Materials:

-

2,2-Dimethylsuccinic acid (50 g)

-

Acetic anhydride (70 ml)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask, combine 50 g of 2,2-dimethylsuccinic acid and 70 ml of acetic anhydride.[1]

-

Heat the mixture to 140°C for 3 hours under reflux.[1]

-

After the reaction is complete, remove the excess acetic acid and acetic anhydride under reduced pressure.[1]

-

The resulting residue is then purified by vacuum distillation to yield this compound.[1]

Quantitative Data:

| Parameter | Value |

| Yield | 37 g |

| Purity | >98% |

Source: BenchChem Application Notes[1]

Characterization Data:

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2,2-dimethylsuccinic acid.

Caption: Synthetic workflow for this compound.

Safety Precautions

This compound can be irritating to the skin, eyes, and respiratory system.[6] It is essential to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Acetic anhydride is corrosive and flammable and should also be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

References

An In-depth Technical Guide to Dihydro-3,3-dimethylfuran-2,5-dione (2,2-Dimethylsuccinic Anhydride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dihydro-3,3-dimethylfuran-2,5-dione, a versatile chemical intermediate with significant applications in organic synthesis and drug development. The document details its chemical identity, physicochemical properties, synthesis protocols, and key reactions. Particular emphasis is placed on its role as a precursor for various functionalized molecules and its emerging relevance in the pharmaceutical industry.

Introduction

Dihydro-3,3-dimethylfuran-2,5-dione, systematically named 3,3-dimethyloxolane-2,5-dione according to IUPAC nomenclature, and commonly known as 2,2-dimethylsuccinic anhydride, is a cyclic anhydride that serves as a crucial building block in synthetic chemistry. Its compact structure, featuring a gem-dimethyl group, imparts unique steric and electronic properties to its derivatives, making it a valuable precursor in the synthesis of a wide array of organic molecules. These include specialty polymers, liquid crystals, corrosion inhibitors, and chiral compounds with pharmaceutical applications. Notably, it is a key intermediate in the synthesis of various esters and amides.[1]

Chemical Identity and Physicochemical Properties

The fundamental properties of dihydro-3,3-dimethylfuran-2,5-dione are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| IUPAC Name | 3,3-dimethyloxolane-2,5-dione | [2][3] |

| Synonyms | Dihydro-3,3-dimethylfuran-2,5-dione, this compound | [3] |

| CAS Number | 17347-61-4 | [3] |

| Molecular Formula | C₆H₈O₃ | [2][3] |

| Molecular Weight | 128.13 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 29-31 °C | [4] |

| Boiling Point | 219-220 °C | [4] |

| Density | 1.135 g/mL at 25 °C | [4] |

Synthesis of Dihydro-3,3-dimethylfuran-2,5-dione

The primary and most efficient method for the synthesis of dihydro-3,3-dimethylfuran-2,5-dione is through the dehydration of its corresponding dicarboxylic acid, 2,2-dimethylsuccinic acid.

Synthesis of the Precursor: 2,2-Dimethylsuccinic Acid

The common route for synthesizing 2,2-dimethylsuccinic acid is via the malonic ester synthesis, involving the dialkylation of diethyl malonate.[5]

-

Deprotonation: Prepare a solution of a strong, non-nucleophilic base, such as sodium ethoxide in absolute ethanol.

-

First Alkylation: Slowly add one equivalent of diethyl malonate to the base solution, followed by the dropwise addition of one equivalent of a methyl halide (e.g., methyl iodide).

-

Second Alkylation: After the first alkylation is complete, add a second equivalent of the base followed by a second equivalent of the methyl halide.

-

Hydrolysis and Decarboxylation: The resulting diethyl 2,2-dimethylmalonate is then subjected to acidic or basic hydrolysis to yield the malonic acid derivative, which upon heating, readily decarboxylates to afford 2,2-dimethylsuccinic acid.

Dehydration to Dihydro-3,3-dimethylfuran-2,5-dione

The final step involves the cyclization of 2,2-dimethylsuccinic acid to its anhydride form.

-

Materials: 2,2-dimethylsuccinic acid, Acetic anhydride, Round-bottom flask, Reflux condenser, Heating mantle, Vacuum distillation apparatus.

-

Procedure:

-

In a round-bottom flask, combine 2,2-dimethylsuccinic acid with an excess of acetic anhydride (e.g., 50 g of acid to 70 ml of anhydride).

-

Heat the mixture to reflux at 140°C for approximately 3 hours.

-

After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure.

-

The crude residue is then purified by vacuum distillation to yield pure dihydro-3,3-dimethylfuran-2,5-dione.

-

Spectroscopic and Analytical Data

The characterization of dihydro-3,3-dimethylfuran-2,5-dione is crucial for confirming its identity and purity. Below are the expected spectroscopic data.

| Spectroscopic Data | Chemical Shifts / Key Peaks | Reference |

| ¹H NMR (CDCl₃) | δ 2.85 (s, 2H), 1.35 (s, 6H) | [1] |

| ¹³C NMR (CDCl₃) | δ 175.0, 45.0, 38.0, 24.0 | [1] |

| IR (ATR-Neat) | Characteristic strong C=O stretching bands for an anhydride around 1850 and 1780 cm⁻¹ | [2] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z = 128, with fragmentation patterns corresponding to the loss of CO and CO₂. |

Key Reactions and Applications in Drug Development

Dihydro-3,3-dimethylfuran-2,5-dione is a versatile intermediate that undergoes several important reactions, primarily involving nucleophilic attack at the carbonyl carbons.

Ring-Opening Reactions

The strained anhydride ring is susceptible to opening by a variety of nucleophiles, leading to the formation of succinic acid derivatives.

Reaction with alcohols in the presence of an acid catalyst yields the corresponding monoesters of 2,2-dimethylsuccinic acid.

-

Dissolve 2,2-dimethylsuccinic acid in dry methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the solution at reflux for 5 hours under anhydrous conditions.

-

Work-up involves removal of methanol, redissolving in an organic solvent like ethyl acetate, washing with sodium bicarbonate solution and brine, followed by drying and solvent evaporation.

Primary and secondary amines readily react with the anhydride to form the corresponding amides.

-

Dissolve one equivalent of dihydro-3,3-dimethylfuran-2,5-dione in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Add a slight excess (approximately 2.2 equivalents) of the desired primary or secondary amine.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography.

Applications in Drug Development

The derivatives of 2,2-dimethylsuccinic acid are of significant interest in medicinal chemistry. The gem-dimethyl group can enhance metabolic stability and influence the conformation of molecules, which is advantageous in drug design.

-

HIV Maturation Inhibitors: 2,2-Dimethylsuccinic acid derivatives are precursors in the synthesis of compounds like Bevirimat, an HIV maturation inhibitor.[1]

-

ADC Linkers: While not specific to the dimethylated form, succinic anhydride is used as a non-cleavable linker in antibody-drug conjugates (ADCs), connecting a drug to an amine or hydroxyl group on a targeting polypeptide. The principles can be extended to its derivatives.

Conclusion

Dihydro-3,3-dimethylfuran-2,5-dione is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its anhydride ring allow for the facile preparation of a variety of functionalized succinic acid derivatives. These derivatives have found important applications in materials science and, most notably, in the development of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

Spectroscopic and Synthetic Profile of 2,2-Dimethylsuccinic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 2,2-dimethylsuccinic anhydride (IUPAC name: 3,3-dimethyloxolane-2,5-dione), a valuable building block in organic synthesis. The information detailed herein, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, is intended to support research and development activities in the pharmaceutical and chemical industries.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, facilitating its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.85 | Singlet | 2H | CH₂ |

| 1.35 | Singlet | 6H | 2 x CH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 175.0 | C=O (Anhydride) |

| 45.0 | C(CH₃)₂ |

| 38.0 | CH₂ |

| 24.0 | CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are indicative of its cyclic anhydride structure.

Table 3: FT-IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1850 | Strong | C=O stretch (anhydride, symmetric) |

| ~1780 | Strong | C=O stretch (anhydride, asymmetric) |

| ~1230 | Strong | C-O-C stretch (anhydride) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While a detailed, publicly available mass spectrum with fragmentation analysis for this compound is not readily accessible, a GC-MS entry exists in the PubChem database.[1] The expected molecular ion peak [M]⁺ would be observed at m/z = 128, corresponding to its molecular weight.

Table 4: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 128 | Molecular Ion [M]⁺ |

The fragmentation of cyclic anhydrides under electron ionization (EI) typically involves the loss of CO₂ (44 Da) and CO (28 Da). For this compound, key fragmentation pathways would likely involve the initial loss of CO₂ to form a fragment at m/z = 84, followed by the loss of CO to yield a fragment at m/z = 56.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of the spectroscopic data are provided below.

Synthesis of this compound

This compound can be synthesized from 2,2-dimethylsuccinic acid via dehydration using acetic anhydride.

Materials:

-

2,2-Dimethylsuccinic acid

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask, combine 2,2-dimethylsuccinic acid and an excess of acetic anhydride.

-

Heat the mixture to reflux (approximately 140 °C) for 3 hours.

-

After the reaction is complete, allow the mixture to cool.

-

Remove the excess acetic anhydride and acetic acid formed during the reaction under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Analysis Workflow

A general workflow for the spectroscopic analysis of an organic compound like this compound is outlined below.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

FT-IR Spectroscopy Protocol

Sample Preparation:

A neat sample can be analyzed using a diamond attenuated total reflectance (ATR) accessory.

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of this compound directly on the ATR crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Synthesis Pathway

The synthesis of this compound from its corresponding dicarboxylic acid is a straightforward dehydration reaction.

References

An In-depth Technical Guide to the Hydrolysis Mechanism of 2,2-Dimethylsuccinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis mechanism of 2,2-dimethylsuccinic anhydride. It covers the core chemical principles, factors influencing the reaction, detailed experimental protocols for kinetic analysis, and available quantitative data. This document is intended to be a valuable resource for researchers in organic chemistry, materials science, and pharmacology who utilize or study the stability of cyclic anhydrides.

Introduction

This compound is a cyclic dicarboxylic anhydride that plays a role as a building block in the synthesis of various organic molecules, including polymers and pharmaceutical agents. Its reactivity is largely governed by the strained five-membered ring, making it susceptible to nucleophilic attack. The hydrolysis of this compound, the reaction with water to form 2,2-dimethylsuccinic acid, is a critical process to understand for applications where the anhydride is exposed to aqueous environments. The stability of the anhydride ring is paramount in drug delivery systems, bioconjugation, and as a reactive monomer in polymerization.[1]

The presence of the gem-dimethyl group at the 2-position introduces significant steric hindrance, which has a profound impact on the rate of hydrolysis compared to its parent compound, succinic anhydride.[1] This guide will delve into the specifics of this steric influence and other factors controlling the hydrolysis reaction.

The Hydrolysis Mechanism

The hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism. The reaction can be catalyzed by both acid and base, and also occurs at a measurable rate in neutral water.[1]

Neutral Hydrolysis

Under neutral conditions, a water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the concomitant cleavage of the carbon-oxygen bond within the anhydride ring, to yield the final product, 2,2-dimethylsuccinic acid.

Acid-Catalyzed Hydrolysis

In acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbonyl group more susceptible to attack by the weakly nucleophilic water molecule. The subsequent steps of tetrahedral intermediate formation and ring opening are analogous to the neutral mechanism.[1]

Base-Catalyzed Hydrolysis

In the presence of a base, the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon. This leads to a more rapid formation of the tetrahedral intermediate. Subsequent ring opening yields the carboxylate of 2,2-dimethylsuccinic acid, which is then protonated to give the final dicarboxylic acid product.[1]

Below is a diagram illustrating the general mechanism for the hydrolysis of this compound.

References

An In-depth Technical Guide to the Thermal Decomposition of Substituted Succinic Anhydrides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted succinic anhydrides are pivotal intermediates in organic synthesis, finding extensive application in the pharmaceutical and polymer industries. Their thermal stability is a critical parameter influencing their synthesis, purification, storage, and application. This technical guide provides a comprehensive overview of the thermal decomposition of substituted succinic anhydrides, detailing the reaction mechanisms, kinetic parameters, and the influence of various substituents on their degradation pathways. This document synthesizes quantitative data from multiple studies, presents detailed experimental protocols for characterization, and visualizes key processes to facilitate a deeper understanding of the thermal behavior of these important compounds.

Introduction

The thermal decomposition of succinic anhydride and its derivatives is a complex process that can proceed through various reaction channels, including concerted fragmentation and free-radical pathways. The nature and position of substituents on the anhydride ring significantly influence the decomposition temperature, the distribution of products, and the underlying reaction mechanism. Understanding these substituent effects is paramount for controlling the reactivity and stability of these molecules in diverse applications. This guide will explore the thermal degradation of unsubstituted, alkyl-substituted, and aryl-substituted succinic anhydrides, providing a comparative analysis of their decomposition characteristics.

Thermal Decomposition Mechanisms

The thermal decomposition of succinic anhydrides can be broadly categorized into two primary mechanistic pathways: a concerted mechanism and a free-radical mechanism.

3.1 Concerted Fragmentation

Computational studies have suggested that the thermal decomposition of unsubstituted succinic anhydride can proceed via a concerted fragmentation mechanism.[1] This pathway involves a single transition state leading directly to the formation of carbon monoxide (CO), carbon dioxide (CO₂), and ethylene (C₂H₄).

3.2 Free-Radical Mechanism

Experimental evidence, particularly for unsubstituted succinic anhydride, points towards a more complex free-radical chain reaction.[2][3] This is suggested by the non-equimolar production of CO, CO₂, and C₂H₄, and the time-dependent formation of CO.[2][3] An alternative mechanism involving a ketene acid intermediate has also been proposed.[2] The presence of substituents can influence the competition between these pathways.

Quantitative Data on Thermal Decomposition

The thermal stability and decomposition kinetics of substituted succinic anhydrides are highly dependent on the nature of the substituent. The following tables summarize the available quantitative data.

| Compound | Decomposition Temperature Range (°C) | Key Products | Reference |

| Succinic Anhydride | 352 - 502 | CO, CO₂, C₂H₄ | [2][3] |

| cis-2,3-Dimethylsuccinic Anhydride | 357 - 497 | CO, CO₂, Butene-2, CH₄ | [2][3] |

| trans-2,3-Dimethylsuccinic Anhydride | 357 - 497 | CO, CO₂, Butene-2, CH₄ | [2][3] |

Table 1: Decomposition Products of Selected Succinic Anhydrides

| Compound | log A (s⁻¹) | Activation Energy (E) (kcal/mol) | Reaction | Reference |

| Succinic Anhydride | 11.6 | 53 | First-order CO production | [3] |

| cis-2,3-Dimethylsuccinic Anhydride | 10.4 | 48 | First-order CO production | [3] |

| trans-2,3-Dimethylsuccinic Anhydride | 9.5 | 45 | First-order CO production | [3] |

Table 2: Arrhenius Parameters for the Thermal Decomposition of Selected Succinic Anhydrides

Experimental Protocols

The study of the thermal decomposition of substituted succinic anhydrides employs several key analytical techniques.

5.1 Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperature of a compound by measuring its mass change as a function of temperature.

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: 5-10 mg of the substituted succinic anhydride is accurately weighed into an alumina or platinum crucible.[2]

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[4]

-

Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the decomposition of the material (e.g., from ambient to 600 °C).[4]

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG) are determined.

5.2 Gas-Phase Pyrolysis Coupled with Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is used to identify the volatile products of thermal decomposition.

-

Pyrolysis Unit: A static or flow reactor system is used.

-

Static System: A sealed quartz or Pyrex vessel containing the sample is heated in a furnace to the desired decomposition temperature for a specific duration.[5]

-

Flow System: An inert carrier gas (e.g., nitrogen) flows through a heated tube containing the sample, carrying the volatile decomposition products to the analytical instrument.[3][6]

-

-

Experimental Conditions:

-

Temperature: The pyrolysis temperature is typically set within the decomposition range determined by TGA.

-

Pressure: For gas-phase studies, the pressure is often maintained at a few Torr.[5]

-

-

Product Analysis (GC-MS):

-

Gas Chromatograph (GC): The volatile products are separated on a capillary column (e.g., HP-5). The oven temperature is programmed to ramp up (e.g., from 40 °C to 250 °C) to elute compounds with different boiling points.

-

Mass Spectrometer (MS): The separated components are ionized (e.g., by electron impact) and their mass-to-charge ratio is determined, allowing for their identification by comparing the fragmentation patterns to a spectral library.

-

Visualizations

6.1 Decomposition Pathways

Caption: General decomposition pathways for substituted succinic anhydrides.

6.2 Experimental Workflow for Py-GC-MS Analysis

Caption: Workflow for the analysis of thermal decomposition products.

Conclusion

The thermal decomposition of substituted succinic anhydrides is a multifaceted process governed by the interplay of reaction mechanisms and substituent effects. While a concerted fragmentation pathway is theoretically possible, experimental data for simpler anhydrides suggest a more complex free-radical mechanism. The presence of alkyl substituents appears to lower the activation energy for decomposition. A comprehensive understanding of the thermal behavior of a wider range of substituted succinic anhydrides requires further systematic studies to generate a more extensive set of quantitative kinetic and product data. The experimental protocols and visualizations provided in this guide offer a framework for conducting and interpreting such investigations, which are crucial for the effective application of these compounds in research and industry.

References

An In-depth Technical Guide to the Solubility of 2,2-Dimethylsuccinic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2-Dimethylsuccinic anhydride in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative understanding of its solubility, detailed experimental protocols for determining solubility, and the logical workflows relevant to its application in drug development, particularly in the synthesis of HIV maturation inhibitors like Bevirimat.

Introduction to this compound

This compound (CAS No: 17347-61-4) is a cyclic dicarboxylic anhydride. Its chemical structure, featuring a five-membered ring with two methyl groups on the same carbon atom, influences its physical and chemical properties, including its solubility in various organic solvents. This compound serves as a valuable building block in organic synthesis, notably in the preparation of esters and amides. A significant application is in the synthesis of Bevirimat and its derivatives, which are a class of anti-HIV drugs known as maturation inhibitors.[1][2] Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development.

Solubility of this compound

Quantitative Solubility Data

The absence of such data highlights a knowledge gap and presents an opportunity for further research to characterize this important synthetic intermediate fully.

Qualitative Solubility Profile

Based on the general principles of "like dissolves like" and the chemical structure of this compound, a qualitative solubility profile can be inferred. The presence of both a nonpolar gem-dimethyl group and a polar anhydride functional group suggests that it will exhibit a range of solubilities in different organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The anhydride can undergo reaction (solvolysis) with the alcohol, and the polar nature of the solvent can solvate the polar anhydride group. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely Soluble | These solvents are polar enough to interact with the anhydride group but do not have a reactive hydroxyl group. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The nonpolar nature of these solvents is less likely to effectively solvate the polar anhydride functional group. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Likely Soluble | These solvents have moderate polarity and are often good solvents for a wide range of organic compounds. |

This table is based on general chemical principles and should be used as a guideline. Experimental verification is necessary for precise solubility determination.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the isothermal shake-flask method is a reliable and widely used technique. The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A validated analytical method for quantification (e.g., HPLC, GC, or titration)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). A preliminary study can be conducted to determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to permit the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sampling:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe. It is critical to avoid disturbing the undissolved solid at the bottom of the vial.

-

-

Filtration:

-

Immediately filter the collected aliquot through a syringe filter into a clean, pre-weighed vial. This step removes any microscopic, undissolved particles that could lead to an overestimation of the solubility.

-

-

Quantification:

-

Accurately determine the concentration of this compound in the filtered solution using a pre-validated analytical method. This may involve:

-

Gravimetric analysis: Evaporate the solvent from the weighed filtrate and weigh the remaining solid.

-

Chromatographic analysis (HPLC or GC): Dilute the filtrate to a known volume and analyze it against a calibration curve prepared with standard solutions of known concentrations.

-

Titration: If the anhydride hydrolyzes to the diacid in the presence of water, a titration with a standardized base can be used.

-

-

-

Calculation:

-

Calculate the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualization of Experimental and Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate key workflows related to the solubility determination and synthetic application of this compound.

Experimental Workflow for Solubility Determination

References

An In-depth Technical Guide to the Reaction of 2,2-Dimethylsuccinic Anhydride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction of 2,2-dimethylsuccinic anhydride with primary amines is a fundamental transformation in organic synthesis, leading to the formation of N-substituted 2,2-dimethylsuccinamic acids and, upon subsequent cyclization, N-substituted 2,2-dimethylsuccinimides. This guide provides a comprehensive overview of this reaction, including its mechanism, detailed experimental protocols, quantitative data, and applications, particularly in the field of drug development. The unique steric hindrance provided by the gem-dimethyl group on the succinic anhydride backbone influences the reactivity and imparts specific properties to the resulting products, making them valuable intermediates in the synthesis of complex molecules.

Core Reaction and Mechanism

The reaction proceeds in two main stages:

-

Ring-Opening Aminolysis: The primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the this compound. This results in the opening of the anhydride ring to form a stable N-substituted 2,2-dimethylsuccinamic acid, which is a mono-amide and mono-carboxylic acid. This initial reaction is typically fast and occurs under mild conditions.[1]

-

Cyclodehydration (Imide Formation): The intermediate succinamic acid can undergo an intramolecular condensation between the carboxylic acid and the amide groups to form a five-membered imide ring, releasing a molecule of water. This cyclization step generally requires harsher conditions, such as heating, to overcome the activation energy.[1]

The overall reaction pathway can be visualized as follows:

References

The Gem-Dimethyl Effect: A Double-Edged Sword in Anhydride Reactivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of a gem-dimethyl group on a carbon chain can profoundly influence the reactivity of terminal functional groups, a phenomenon of significant interest in organic synthesis and drug design. This guide delves into the core principles governing the role of the gem-dimethyl group in anhydride reactivity, a classic manifestation of the Thorpe-Ingold effect. By examining the kinetic and thermodynamic factors at play, we can harness this effect to control reaction rates and equilibrium positions in the formation and hydrolysis of cyclic anhydrides. This understanding is crucial for the rational design of molecules with specific reactivity profiles, from prodrugs that rely on anhydride hydrolysis for activation to the synthesis of complex cyclic systems.

The Thorpe-Ingold Effect: A Driving Force in Cyclization

The gem-dimethyl effect, also known as the Thorpe-Ingold effect, describes the acceleration of intramolecular reactions, such as the formation of cyclic anhydrides from dicarboxylic acids, due to the presence of two methyl groups on the same carbon atom within the linking chain.[1] This acceleration arises from a combination of entropic and enthalpic factors.

From an entropic perspective, the bulky gem-dimethyl group restricts the rotational freedom of the carbon-carbon bonds in the acyclic precursor. This pre-organization of the molecule into a more cyclization-prone conformation reduces the entropic penalty associated with bringing the reactive carboxyl groups into proximity, thereby increasing the rate of the intramolecular reaction.[2] The presence of the gem-dimethyl group decreases the number of "unprofitable" rotamers, making the formation of the transition state for cyclization more probable.[3]

Enthalpically, the gem-dimethyl group can influence the strain energy of both the acyclic precursor and the cyclic product. The introduction of gem-dimethyl groups can increase steric strain in the open-chain form. This strain is often relieved upon cyclization, providing a thermodynamic driving force for anhydride formation.[4] The internal angle between the non-hydrogen substituents on a carbon atom is larger than the standard tetrahedral angle, which in turn compresses the angle between the reacting groups, favoring ring closure.

Quantitative Analysis of the Gem-Dimethyl Effect on Anhydride Equilibria

The impact of the gem-dimethyl group on anhydride reactivity can be quantified by examining the equilibrium constants (K) for the cyclization of dicarboxylic acids to their corresponding anhydrides. The data presented below for substituted succinic and maleic acids clearly demonstrate a significant shift in the equilibrium towards the anhydride form with increasing methyl substitution.

Table 1: Equilibrium Constants for the Cyclization of Substituted Succinic Acids

| Dicarboxylic Acid Derivative | K (Canhydride / Cacid) |

| Succinic acid | 2 x 10⁻⁷ (at 20°C) |

| 2-Methylsuccinic acid | Data not available |

| Racemic 2,3-Dimethylsuccinic acid | Data not available |

| Tetramethylsuccinic acid | Data not available |

Table 2: Equilibrium Constants for the Cyclization of Substituted Maleic Acids in Aqueous Solution

| Dicarboxylic Acid Derivative | k₁ (cyclization rate constant) | k₋₁ (hydrolysis rate constant) | K (k₁/k₋₁) |

| Dimethylmaleic acid | - | - | 5.3 |

| Methylethylmaleic acid | - | - | ~5 |

| Diethylmaleic acid | - | - | ~5 |

| 1-Cyclohexene-1,2-dicarboxylic acid | very small | - | < 0.1 |

Data sourced from a study on the equilibrium between substituted maleic acids and their anhydrides. The rate constants k₁ and k₋₁ were not individually provided in this source.

The Counteracting Effect: Steric Hindrance in Anhydride Solvolysis

While the gem-dimethyl group accelerates the formation of anhydrides, it often has the opposite effect on their solvolysis (hydrolysis). The bulky methyl groups can sterically hinder the approach of a nucleophile, such as a water molecule, to the electrophilic carbonyl carbons of the anhydride. This steric shield slows down the rate of hydrolysis.[3]

Experimental Protocols

A. General Procedure for the Synthesis of Carboxylic Anhydrides

A common laboratory method for the synthesis of anhydrides from carboxylic acids involves the use of a dehydrating agent or an activating agent. A facile method utilizes triphenylphosphine oxide (TPPO) and oxalyl chloride.[5]

-

Activation of TPPO: To a solution of triphenylphosphine oxide (1 equivalent) in a suitable solvent such as acetonitrile, slowly add oxalyl chloride (1.3 equivalents) under magnetic stirring. The reaction is often vigorous and releases gas.

-

Addition of Carboxylic Acid: After a short period (e.g., 10 minutes), add the dicarboxylic acid (1 equivalent) and a non-nucleophilic base such as triethylamine (1 equivalent) to the reaction mixture.

-

Reaction and Isolation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specified time (typically 1-5 hours). The resulting anhydride can then be isolated and purified using standard techniques such as extraction, crystallization, or chromatography.

B. Kinetic Analysis of Anhydride Hydrolysis via In-Situ FTIR Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for monitoring the real-time concentration changes of reactants and products in a reaction mixture, making it ideal for kinetic studies of anhydride hydrolysis.[6][7]

-

Spectrometer Setup: An FTIR spectrometer equipped with an in-situ probe (e.g., an Attenuated Total Reflectance - ATR probe) is used. The probe is inserted directly into the reaction vessel.

-

Calibration: Prepare a series of standard solutions of the corresponding dicarboxylic acid (the product of hydrolysis) at known concentrations. Record the FTIR spectrum of each standard to create a calibration curve that correlates the absorbance of a characteristic peak (e.g., the carboxylic acid C=O stretch) with concentration.

-

Reaction Monitoring:

-

Charge the reaction vessel with the solvent (e.g., water) and allow it to reach thermal equilibrium at the desired reaction temperature.

-

Initiate the reaction by adding a known amount of the gem-dimethyl substituted anhydride.

-

Immediately begin acquiring FTIR spectra at regular time intervals.

-

-

Data Analysis:

-

From the recorded spectra, determine the concentration of the dicarboxylic acid at each time point using the previously generated calibration curve.

-

The concentration of the anhydride at any given time can be calculated by subtracting the product concentration from the initial anhydride concentration.

-

Plot the concentration of the anhydride versus time. The data can then be fitted to the appropriate integrated rate law (e.g., first-order or pseudo-first-order) to determine the rate constant (k) for the hydrolysis reaction.

-

Visualizing the Molecular Dynamics

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: The Thorpe-Ingold effect on anhydride formation.

Caption: Equilibrium between a dicarboxylic acid and its anhydride.

Caption: Workflow for anhydride synthesis and kinetic analysis.

Conclusion

The gem-dimethyl group exerts a powerful and predictable influence on the reactivity of anhydrides. By accelerating intramolecular cyclization to form the anhydride and often retarding its subsequent hydrolysis, this structural motif provides a valuable tool for chemists in various fields. For drug development professionals, this effect can be exploited in the design of prodrugs where the rate of activation via hydrolysis needs to be finely tuned. For synthetic chemists, it offers a strategy to favor the formation of cyclic structures that might otherwise be difficult to access. A thorough understanding of the underlying principles and access to quantitative data are essential for leveraging the gem-dimethyl effect to its full potential in molecular design and synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. books.lucp.net [books.lucp.net]

- 3. Quantitative evaluation of the gem-dimethyl effect on the succinic acid ⇌ anhydride equilibrium. Conformations of the acids and anhydrides by empirical force field calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. ERIC - EJ1085719 - Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory, Chemical Engineering Education, 2005 [eric.ed.gov]

- 5. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

Discovery and historical synthesis of 2,2-dimethylbutanedioic acid

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,2-Dimethylbutanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-dimethylbutanedioic acid (also known as 2,2-dimethylsuccinic acid), a gem-diallylated dicarboxylic acid. The document covers the historical synthesis, modern preparative methods, and the biological significance of this compound, with a focus on its potential as a modulator of the succinate receptor (SUCNR1) and as an enzyme inhibitor.

Discovery and Historical Synthesis

The malonic ester synthesis offers a versatile route to α-substituted and α,α-disubstituted acetic acids.[3][4] The core principle of this method lies in the high acidity of the α-protons of a malonic ester (such as diethyl malonate), which are flanked by two electron-withdrawing carbonyl groups, making them amenable to deprotonation and subsequent alkylation.[5]

Experimental Protocols: Key Synthesis Methods

Malonic Ester Synthesis

A common and historically significant method for the preparation of 2,2-dimethylbutanedioic acid is the dialkylation of a malonic ester followed by hydrolysis and decarboxylation.[2][6]

Experimental Protocol:

Step 1: Dialkylation of Diethyl Malonate

-

Enolate Formation (First Alkylation): In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere. Diethyl malonate is then added dropwise to the sodium ethoxide solution to form the corresponding enolate.

-

First Methylation: Methyl iodide is added dropwise to the enolate solution. The reaction mixture is then refluxed to yield diethyl methylmalonate.

-

Enolate Formation (Second Alkylation): A second equivalent of sodium ethoxide is added to the diethyl methylmalonate solution to form the enolate.

-

Second Methylation: A second equivalent of methyl iodide is added, and the mixture is refluxed to yield diethyl 2,2-dimethylmalonate.

-

Work-up and Purification: After cooling, the reaction mixture is poured into water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude diethyl 2,2-dimethylmalonate can be purified by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation

-

Saponification: The purified diethyl 2,2-dimethylmalonate is refluxed with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to hydrolyze the ester groups to carboxylates.[6]

-

Acidification and Decarboxylation: The reaction mixture is cooled and then carefully acidified with a strong acid, such as concentrated hydrochloric acid. Upon heating, the resulting 2,2-dimethylmalonic acid readily decarboxylates to yield 2,2-dimethylbutanedioic acid.

-

Purification: The crude 2,2-dimethylbutanedioic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or ethanol/chloroform.[1]

Quantitative Data Presentation

The following tables summarize the quantitative data for the synthesis of 2,2-dimethylbutanedioic acid and its key physicochemical properties.

| Parameter | Value | Reference |

| Synthesis of Diethyl Methylmalonate (from Diethyl Malonate) | ||

| Yield | 79-83% | [7] |

| Boiling Point | 96 °C at 16 mmHg | [7] |

| Synthesis of 2,2-Dimethylsuccinic Anhydride (from 2,2-Dimethylsuccinic Acid) | ||

| Yield | 37 g (from 50 g of acid) | [8] |

| Reaction Temperature | 140 °C | [8] |

| Reaction Time | 3 hours | [8] |

| Hydrolysis of Diethyl 2,2-Dimethylsuccinate | ||

| Reaction Time | 4-6 hours (reflux) | [6] |

| Property | Value | Reference |

| Chemical Identifiers | ||

| IUPAC Name | 2,2-dimethylbutanedioic acid | [9] |

| Synonyms | 2,2-Dimethylsuccinic acid | [9] |

| CAS Number | 597-43-3 | [9] |

| Molecular Properties | ||

| Molecular Formula | C6H10O4 | [9] |

| Molecular Weight | 146.14 g/mol | [9] |

| Physicochemical Properties | ||

| Melting Point | 138-142 °C | [2] |

| Appearance | White crystalline powder | [2] |

| Solubility in Water | 70 g/L at 14 °C | [2] |

Biological Relevance and Signaling Pathways

2,2-Dimethylbutanedioic acid is of significant interest to researchers in drug development due to its structural similarity to the endogenous Krebs cycle intermediate, succinate, and its potential to interact with biological targets.

Modulation of the Succinate Receptor (SUCNR1/GPR91)

Succinate is the endogenous ligand for the G protein-coupled receptor SUCNR1 (also known as GPR91).[1] This receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, immune response, and metabolic regulation.[2] Due to its structural analogy to succinate, 2,2-dimethylbutanedioic acid is a candidate for modulating SUCNR1 activity. The gem-dimethyl substitution may alter its binding affinity and functional activity (agonist or antagonist) compared to succinate, potentially offering a more stable and specific pharmacological tool.

The activation of SUCNR1 can trigger two main signaling pathways through its coupling to Gq and Gi proteins:[10][11][12]

-

Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10]

-

Gi Pathway: Activation of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[13]

Inhibition of Carboxypeptidases

Mandatory Visualizations

Experimental Workflow: Malonic Ester Synthesis

Caption: Workflow for the synthesis of 2,2-dimethylbutanedioic acid via malonic ester synthesis.

Signaling Pathway: SUCNR1 Activation

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. 2,2-Dimethylsuccinic acid | C6H10O4 | CID 11701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chg.ox.ac.uk [chg.ox.ac.uk]

- 13. m.youtube.com [m.youtube.com]

- 14. Gem-dialkyl succinic acids: a novel class of inhibitors for carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Navigating the Synthesis Landscape: A Technical Guide to 2,2-Dimethylsuccinic Anhydride Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols, handling procedures, and essential regulatory data for 2,2-Dimethylsuccinic anhydride. Designed for laboratory and drug development settings, this guide consolidates critical information to ensure the safe and effective use of this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.

| Property | Value |

| Molecular Formula | C₆H₈O₃ |

| Molecular Weight | 128.13 g/mol [1][2][3] |

| CAS Number | 17347-61-4[1] |

| EC Number | 241-371-0[1] |

| Appearance | White low melting solid |

| Melting Point | 29-31 °C (lit.)[1][4] |

| Boiling Point | 219-220 °C (lit.)[1][4] |

| Density | 1.135 g/mL at 25 °C (lit.)[1][4] |

| Flash Point | 108 °C (226.4 °F) - closed cup[1][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its hazard classifications according to the Globally Harmonized System (GHS).[5][6][7]

| Hazard Class | Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[5][6][8] |

| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation[5][6][8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation[5][6][7] |

Hazard Pictogram:

-

Exclamation Mark[5]

Experimental Protocols for Hazard Assessment

The hazard classifications are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While the specific test results for this compound are not publicly available, the following methodologies represent the standard for assessing the cited hazards.

Skin Irritation Testing (Based on OECD Guideline 439)

This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.[6]

Methodology:

-

Tissue Preparation: Commercially available RhE models are equilibrated in culture plates.

-

Application of Test Substance: A precise amount of this compound is applied directly to the surface of the epidermal model.

-

Exposure and Post-Incubation: Following a defined exposure period, the tissues are rinsed and incubated.

-

Viability Assessment: Tissue viability is measured using a cell viability assay (e.g., MTT assay), which quantifies the metabolic activity of viable cells.

-

Classification: A reduction in relative tissue viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.

Eye Irritation Testing (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause acute eye irritation or corrosion.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are typically used for this test.

-

Initial Test: A single dose of the test substance is applied to one eye of a single animal. The other eye serves as a control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to score lesions of the cornea, iris, and conjunctiva.

-

Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.

-

Classification: The severity and reversibility of the observed eye lesions determine the classification of the substance.

Respiratory Irritation Testing (Based on OECD Guideline 403/436)

Acute inhalation toxicity studies are conducted to determine the potential for a substance to cause respiratory irritation and other systemic toxic effects.

Methodology:

-

Exposure System: Animals (typically rats) are placed in inhalation chambers. The test substance is generated as a dust or vapor at various concentrations.

-

Exposure: Animals are exposed to the test substance for a defined period (e.g., 4 hours).

-

Observation: Animals are monitored for signs of toxicity during and after exposure. Observations include changes in respiratory rate, clinical signs of irritation, and mortality.

-

Pathology: At the end of the observation period, animals are euthanized and a gross necropsy is performed, with particular attention to the respiratory tract.

-

Data Analysis: The relationship between the concentration of the test substance and the observed effects is analyzed to determine the potential for respiratory irritation.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[9]

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator with an appropriate cartridge.[9]

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid breathing dust.[6]

-

Take off contaminated clothing and wash it before reuse.[8]

Storage Conditions

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][8]

-

Store under an inert gas.[8]

-

Protect from moisture.[8]

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first-aid measures are critical.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical advice.[8]

-

Skin Contact: Take off immediately all contaminated clothing. Wash the skin with plenty of water. If skin irritation occurs, get medical advice.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][8]

-

Ingestion: Rinse mouth. Get medical advice/attention.[8]

Accidental Release Measures

-

Personal Precautions: Wear suitable protective equipment. Keep people away from and upwind of the spill.

-

Environmental Precautions: Prevent the product from entering drains.[8]

-